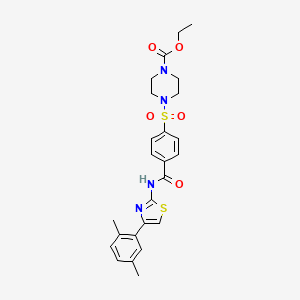

Ethyl 4-((4-((4-(2,5-dimethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[4-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5S2/c1-4-34-25(31)28-11-13-29(14-12-28)36(32,33)20-9-7-19(8-10-20)23(30)27-24-26-22(16-35-24)21-15-17(2)5-6-18(21)3/h5-10,15-16H,4,11-14H2,1-3H3,(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEFNPNPWPIKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities.

Mode of Action

The specific mode of action for this compound is not directly available. Nevertheless, thiazole derivatives are known to interact with their targets through various mechanisms. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction. Substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome.

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biological pathways due to their broad spectrum of biological activities.

Pharmacokinetics

Thiazole derivatives, in general, have diverse physico-chemical properties, which can influence their pharmacokinetic profile.

Biological Activity

Ethyl 4-((4-((4-(2,5-dimethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

Chemical Structure and Synthesis

The compound can be described by the following structural formula:

It features a piperazine ring, a thiazole moiety, and a sulfonamide group, which are known to contribute to its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors, including the formation of the thiazole ring and subsequent coupling reactions to introduce the piperazine and sulfonamide functionalities .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The presence of the thiazole and sulfonamide groups suggests potential interactions with various enzymes, possibly inhibiting their activity.

- Receptor Modulation : The structural components may allow for binding to specific receptors, influencing signaling pathways critical in disease processes.

- Antitumor Activity : Research indicates that compounds with similar structural features exhibit cytotoxic effects against cancer cell lines, suggesting potential for anticancer applications .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance:

- Cytotoxicity Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these compounds were reported to be in the low micromolar range (IC50 < 10 µM), indicating strong antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 4-(thiazole derivative) | MCF-7 | < 10 |

| Ethyl 4-(thiazole derivative) | A549 | < 10 |

Antimicrobial Activity

Research has shown that thiazole-containing compounds possess antimicrobial properties. For example:

- Antibacterial Activity : Studies demonstrated that derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The mechanism appears to involve disruption of bacterial cell wall synthesis .

| Pathogen | Activity Level |

|---|---|

| MRSA | Effective |

| Vancomycin-resistant E. faecium | Effective |

Case Studies

- Antitumor Study : A recent study evaluated the compound’s efficacy against multiple human cancer cell lines. It was found that it induced apoptosis through activation of caspase pathways, leading to cell death in a dose-dependent manner .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole derivatives similar to this compound). Results indicated that these compounds inhibited growth of resistant bacterial strains effectively .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiazole, including this compound, exhibit significant antimicrobial activity against various pathogens. The following points summarize key findings:

- Broad-Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

- Mechanism of Action : The thiazole moiety is believed to contribute to the disruption of bacterial cell wall synthesis, enhancing the compound's efficacy against resistant strains .

Anticancer Activity

The anticancer potential of Ethyl 4-((4-((4-(2,5-dimethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has been evaluated through various in vitro studies:

- Cell Line Efficacy : Studies indicate that this compound inhibits the proliferation of several cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells. Modifications to the thiazole ring have been shown to enhance cytotoxicity significantly .

- Structure-Activity Relationship (SAR) : Research has highlighted that specific substitutions on the thiazole ring can lead to increased anticancer activity. For instance, compounds with electron-withdrawing groups at certain positions demonstrated improved potency against cancer cells .

Antimicrobial Efficacy Study

A comprehensive study characterized the antimicrobial activity of thiazole derivatives, including this compound. Key findings include:

- Superior Activity Against Resistant Strains : Compounds with the 2,5-dimethylphenyl group exhibited enhanced activity against resistant bacterial strains compared to standard antibiotics .

Anticancer Activity Investigation

Another investigation focused on the SAR of thiazole-containing compounds:

- Enhanced Potency : Specific substitutions on the thiazole ring were crucial for increasing anticancer activity against Caco-2 and A549 cell lines. Compounds with specific functional groups showed up to a 60% reduction in cell viability in vitro .

Summary of Biological Activities

| Property | Description |

|---|---|

| Antimicrobial | Effective against MRSA and VRE; broad-spectrum activity |

| Anticancer | Inhibits proliferation in Caco-2 and A549 cell lines; SAR indicates enhanced potency with specific substitutions |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Ethyl 4-((4-((4-(2,5-dimethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

- Answer: The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 100°C for coupling steps), solvent selection (e.g., isopropanol or dichloromethane), and stoichiometric ratios of reagents like piperazine derivatives and sulfonylating agents . Key challenges include avoiding side reactions at the sulfonamide and carbamoyl groups. Optimization strategies include:

- Using catalysts such as p-toluenesulfonic acid to enhance coupling efficiency .

- Purifying intermediates via column chromatography or recrystallization to minimize impurities .

- Monitoring reaction progress with TLC or HPLC to ensure completion before proceeding .

Q. Which analytical techniques are critical for characterizing this compound's purity and structural integrity?

- Answer: Essential techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of functional groups (e.g., sulfonamide protons at δ 3.1–3.3 ppm, thiazole protons at δ 7.2–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., calculated m/z 544.643 for C₂₅H₂₈N₄O₆S₂) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% by area normalization) and resolve stereoisomers if present .

Q. How does the compound's molecular structure influence its physicochemical properties?

- Answer:

- LogP (3.2): Predicted using XLogP3, indicating moderate lipophilicity suitable for cell permeability .

- Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point >150°C, suggesting stability under standard storage .

- Solubility: Limited aqueous solubility (e.g., <0.1 mg/mL in water) necessitates DMSO or ethanol as solvents for biological assays .

Advanced Research Questions

Q. What strategies are used to elucidate the compound's mechanism of action against biological targets?

- Answer:

- Target Identification: Competitive binding assays (e.g., surface plasmon resonance) with kinases or GPCRs, leveraging structural analogs like benzo[d]thiazole-containing inhibitors .

- Enzyme Inhibition Studies: IC₅₀ determination via fluorogenic substrates (e.g., for proteases or phosphatases) .

- Cellular Pathway Analysis: RNA-seq or phosphoproteomics to map downstream effects in cancer or inflammatory models .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Answer: Contradictions (e.g., varying IC₅₀ values in anti-cancer assays) may arise from:

- Structural Variants: Subtle differences in substituents (e.g., 2,5-dimethylphenyl vs. 4-fluorophenyl) altering target affinity .

- Experimental Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations affecting compound bioavailability .

- Resolution Strategies:

- Comparative dose-response curves under standardized conditions.

- Co-crystallization studies to validate binding modes (e.g., X-ray crystallography of target-ligand complexes) .

Q. What computational methods predict the compound's binding interactions with target proteins?

- Answer:

- Molecular Docking: Software like AutoDock Vina models interactions with active sites (e.g., piperazine ring hydrogen bonding with Asp189 in thrombin) .

- Molecular Dynamics Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Models: Relate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) to activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.